molecular formula C12H11F3N4O B4681018 6,6-dimethyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

6,6-dimethyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B4681018
M. Wt: 284.24 g/mol
InChI Key: PVOKVWFQWYSRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound featuring a fused triazoloquinazolinone scaffold. This structure includes a trifluoromethyl (-CF₃) group at position 2 and dimethyl substituents at position 6, contributing to its unique physicochemical and biological properties. The compound is synthesized via multi-component reactions involving aminoazoles, aldehydes, and diketones, often catalyzed by heterogeneous catalysts like montmorillonite KSF or copper-based systems . Its structural complexity and electron-withdrawing -CF₃ group make it a promising candidate for pharmaceutical applications, particularly in targeting receptors or enzymes influenced by halogen interactions .

Properties

IUPAC Name

6,6-dimethyl-2-(trifluoromethyl)-5,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O/c1-11(2)3-7-6(8(20)4-11)5-19-10(16-7)17-9(18-19)12(13,14)15/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOKVWFQWYSRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=NC(=NN3C=C2C(=O)C1)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,6-Dimethyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory and antibacterial effects, and presents relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique triazoloquinazoline scaffold that is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Anti-inflammatory Activity

Research indicates that derivatives of triazoloquinazolines exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. A notable study demonstrated that a related compound significantly inhibited carrageenan-induced paw edema, suggesting that triazoloquinazolines may serve as effective anti-inflammatory agents .

Table 1: Comparison of Anti-inflammatory Activities

CompoundAnti-inflammatory Activity (%)Mechanism of Action
Compound 2e53.41%Inhibition of TNF-α and PGE-2
Indomethacin45.00%COX inhibition
Diclofenac42.00%COX inhibition

Antibacterial Activity

The antibacterial potential of triazoloquinazolines has also been explored. Compounds within this class have shown efficacy against various bacterial strains by targeting DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .

Table 2: Antibacterial Efficacy Against Common Pathogens

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus8 µg/mL
Triazole Derivative CP. aeruginosa16 µg/mL

Case Studies

  • Case Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of a series of triazoloquinazoline derivatives in a formalin-induced inflammation model in rats. Results indicated that these compounds significantly reduced inflammation compared to controls, showing promise for therapeutic applications in conditions like rheumatoid arthritis .
  • Case Study on Antibacterial Properties : Another investigation focused on the synthesis of novel triazolo[4,3-a]pyrazine derivatives and their antibacterial activity against resistant strains of bacteria. The results highlighted that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics like norfloxacin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The trifluoromethyl group distinguishes this compound from analogs with other substituents. Key comparisons include:

Compound Name Substituents (Position) Key Structural Differences Biological Activity/Application Reference
9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotriazoloquinazolin-8(4H)-one 4-Hydroxyphenyl (position 9) Polar -OH group enhances solubility Catalyst efficiency studies
(9S)-6,6-Dimethyl-9-phenyl-2-(trifluoromethyl)-tetrahydrotriazoloquinazolin-8-one Phenyl (position 9), -CF₃ (position 2) Chiral center at position 9 Structural analysis (XLogP = 3.2)
2-Chlorophenyl-substituted triazoloquinazolin-8-one 2-Chlorophenyl (position 9) Electron-withdrawing -Cl group RXFP4 agonist optimization
3h (Anti-tumor derivative) 4-Fluorophenyl (position 9) -F substituent enhances cytotoxicity 82% inhibition of A549 lung cancer cells

Key Observations :

  • The trifluoromethyl group enhances metabolic stability and lipophilicity (XLogP ~3.2) compared to hydroxyl or chlorophenyl analogs, influencing bioavailability .
  • Chiral centers (e.g., position 9 in (9S)-derivatives) affect receptor binding specificity, as seen in RXFP4 agonist studies .

Key Observations :

  • The trifluoromethyl group requires careful handling due to its electron-withdrawing nature, often necessitating optimized catalysts (e.g., Cu@HAP@KIT-6) to maintain high yields .
  • Hydroxyphenyl derivatives achieve superior yields under green conditions (e.g., NGPU catalyst) due to enhanced solubility .
Pharmacological Activity

Substituents directly influence biological performance:

Compound Class Target/Activity IC50/EC50 Notable Findings Reference
Trifluoromethyl derivatives P2X7 receptor antagonism <1 nM High potency in neuroinflammatory models
4-Hydroxyphenyl derivatives Catalyst efficiency studies N/A Used to validate recyclable catalysts
Anti-tumor derivatives (e.g., 3h) A549 lung cancer cells 82% inhibition Fluorophenyl group enhances cytotoxicity
RXFP4 agonists Relaxin family peptide receptors Sub-µM 2-Chlorophenyl improves binding affinity

Key Observations :

  • Trifluoromethyl derivatives exhibit exceptional potency in receptor antagonism (e.g., P2X7 IC50 <1 nM), attributed to strong halogen bonding .
  • Fluorophenyl/chlorophenyl groups improve cytotoxicity or receptor selectivity compared to non-halogenated analogs .
Physicochemical Properties
Property 6,6-Dimethyl-2-(trifluoromethyl) Derivative 9-(4-Hydroxyphenyl) Derivative 2-Chlorophenyl Derivative
Molecular Weight (g/mol) ~327.3 ~337.4 ~348.8
XLogP 3.2 2.1 3.5
H-Bond Donors/Acceptors 0/4 1/5 0/4
Solubility (LogS) -3.5 (Poor) -2.8 (Moderate) -4.0 (Poor)

Data derived from structural analogs .

Key Observations :

  • The trifluoromethyl group increases lipophilicity (XLogP = 3.2), reducing aqueous solubility but enhancing membrane permeability.
  • Hydroxyphenyl derivatives show better solubility due to polar -OH groups, favoring formulations requiring hydrophilic profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6,6-dimethyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, triazole-quinazoline derivatives are synthesized via cyclization of precursors under reflux in acetic acid or propanol-2 with acid catalysts (e.g., HCl or H₂SO₄). Key steps include:

Precursor Preparation : Reacting 1H-1,2,4-triazol-5-amine with substituted cyclohexanecarboxylate esters.

Cyclization : Using reflux conditions (100–120°C) for 2–24 hours in nitrogen atmosphere.

Purification : Precipitation in sodium acetate and recrystallization from methanol.
Yield optimization requires adjusting solvent polarity, catalyst concentration, and reaction time. For instance, acetic acid reflux yields higher purity (~85%) compared to propanol-2 (~40%) due to better solubility of intermediates .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR , IR , and LC-MS is essential:

  • NMR : Peaks at δ 7.8–8.1 ppm (aromatic protons) and δ 2.4–3.9 ppm (methyl/trifluoromethyl groups) confirm substituent positions.
  • IR : Absorbance at 1700–1750 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch).
  • LC-MS : Molecular ion peaks ([M+1]⁺) validate molecular weight (e.g., m/z ≈ 350–400).
    Cross-referencing with computational simulations (e.g., DFT) improves accuracy .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays aligned with triazoloquinazoline pharmacodynamics:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Fluorescence-based assays targeting DHFR or kinases.
    Use positive controls (e.g., methotrexate for DHFR) and validate with dose-response curves (IC₅₀ values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for triazoloquinazoline derivatives?

  • Methodological Answer : Contradictions often arise from structural variations or assay conditions. Strategies include:

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) using molecular docking (e.g., AutoDock Vina).

Assay Standardization : Replicate studies under uniform conditions (pH, temperature, cell passage number).

Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., enhanced activity with electron-withdrawing groups) .

Q. What strategies optimize reaction parameters for scaled-up synthesis without compromising purity?

  • Methodological Answer :

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-TsOH vs. FeCl₃) to reduce side reactions.
  • Solvent Engineering : Replace propanol-2 with DMF or dioxane to improve intermediate solubility.
  • Process Monitoring : Use TLC/HPLC to track reaction progress and isolate intermediates.
    Pilot-scale trials (1–5 mmol) show that DMF with 2% H₂SO₄ increases yield to 65% while maintaining >95% purity .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate LogP (lipophilicity), solubility, and CYP450 interactions. For this compound, LogP ≈ 3.2 suggests moderate blood-brain barrier penetration.
  • Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., DHFR) over 100 ns trajectories.
  • QSAR Modeling : Corrogate substituent effects (e.g., trifluoromethyl enhances metabolic stability) .

Key Notes

  • Structural Confirmation : Always cross-validate NMR/IR data with X-ray crystallography if single crystals are obtainable.
  • Biological Replicates : Perform triplicate assays to account for cell line variability.
  • Ethical Compliance : Adhere to institutional guidelines for in vivo testing if applicable.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-dimethyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
6,6-dimethyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.